molecular formula C5H9ClN4 B569513 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride CAS No. 123308-28-1

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride

Cat. No.: B569513
CAS No.: 123308-28-1
M. Wt: 160.605
InChI Key: LYAFWMFNHSJTOE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride: is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused triazole and pyrazine ring system, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride typically involves the formation of the triazole and pyrazine rings through cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction involves the following steps:

    Formation of Azide and Alkyne Precursors: The synthesis begins with the preparation of azide and alkyne precursors. For example, N-(2-azidoethyl)prop-2-yn-1-amine can be used as a starting material.

    Cyclization Reaction: The azide and alkyne precursors undergo a cycloaddition reaction, often catalyzed by copper(I) iodide (CuI) or ruthenium catalysts. This reaction forms the triazole ring.

    Formation of the Pyrazine Ring: The resulting triazole intermediate undergoes further cyclization to form the fused triazolo-pyrazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a modulator of σ-receptors, inhibitors of β-secretase-1 (BACE-1), and cytochrome P450 enzymes.

    Biological Studies: Researchers study its effects on various biological pathways and its potential therapeutic applications in treating diseases such as herpes and viral hepatitis B.

    Chemical Biology: The compound is used as a chemical probe to study biological processes and identify molecular targets.

    Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-A]pyrazine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms within the triazole ring.

    1,2,3-Triazolo[1,5-A]pyridine: Another related compound with a fused triazole and pyridine ring system.

Uniqueness

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is unique due to its specific ring fusion and the resulting biological activities. Its ability to modulate multiple biological targets and its diverse chemical reactivity make it a valuable compound in medicinal chemistry and related fields .

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-2-9-5(3-6-1)4-7-8-9;/h4,6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAFWMFNHSJTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=N2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656385
Record name 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123308-28-1
Record name 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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